![molecular formula C12H19N3O2 B14192424 N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide CAS No. 919996-37-5](/img/structure/B14192424.png)
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an N-hydroxy group, a glycinamide moiety, and a methyl(phenyl)amino propyl chain. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methyl(phenyl)amino Propyl Chain: This step involves the reaction of an appropriate amine with a propyl halide under basic conditions to form the desired chain.
Introduction of the Glycinamide Moiety: The glycinamide group can be introduced through a coupling reaction with glycine or its derivatives.
Addition of the N-Hydroxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the N-hydroxy group, yielding the corresponding amine.
Substitution: The methyl(phenyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
科学的研究の応用
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds or coordinate with metal ions, while the methyl(phenyl)amino group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Hydroxy-N~2~-{3-[ethyl(phenyl)amino]propyl}glycinamide: Similar structure with an ethyl group instead of a methyl group.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]butyl}glycinamide: Similar structure with a butyl chain instead of a propyl chain.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}acetamide: Similar structure with an acetamide group instead of a glycinamide group.
Uniqueness
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the N-hydroxy group, in particular, distinguishes it from many similar compounds and contributes to its versatility in various chemical and biological contexts.
特性
CAS番号 |
919996-37-5 |
|---|---|
分子式 |
C12H19N3O2 |
分子量 |
237.30 g/mol |
IUPAC名 |
N-hydroxy-2-[3-(N-methylanilino)propylamino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(11-6-3-2-4-7-11)9-5-8-13-10-12(16)14-17/h2-4,6-7,13,17H,5,8-10H2,1H3,(H,14,16) |
InChIキー |
QUSHTVIWSVZLFY-UHFFFAOYSA-N |
正規SMILES |
CN(CCCNCC(=O)NO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
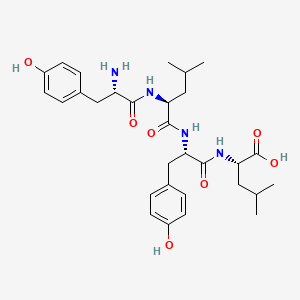
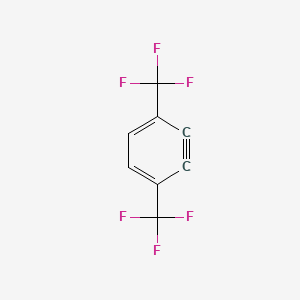
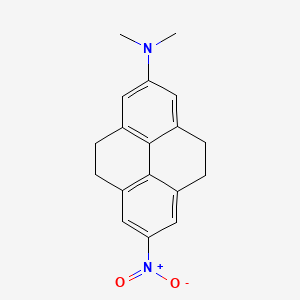
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
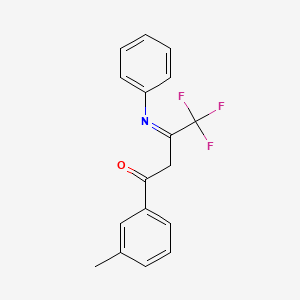
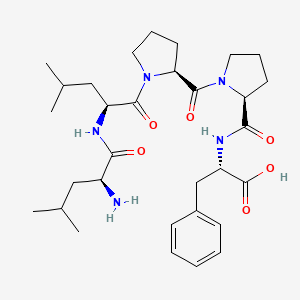
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
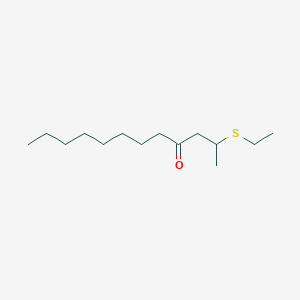
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
